2-Methylpiperazine chemical properties and structure
2-Methylpiperazine chemical properties and structure
An In-depth Technical Guide to 2-Methylpiperazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylpiperazine (CAS No. 109-07-9) is a cyclic diamine that serves as a critical building block in the synthesis of a wide array of pharmaceutical compounds and specialty chemicals.[1][2][3] Its structural features, including a chiral center and two nitrogen atoms with differing basicity, impart unique chemical properties that are leveraged in drug design and complex organic synthesis.[4] This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 2-Methylpiperazine, intended for professionals in research and development.
Chemical Structure and Identification
2-Methylpiperazine is a heterocyclic amine featuring a six-membered piperazine ring with a methyl group substituent at the second position.[4][5] This substitution creates a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-2-methylpiperazine, or as a racemic mixture.[6]
Caption: 2D structure of 2-Methylpiperazine.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | 2-methylpiperazine[7] |
| CAS Number | 109-07-9[5][8] |
| Molecular Formula | C₅H₁₂N₂[5][8][9] |
| SMILES | CC1CNCCN1[5][7] |
| InChI | InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3[5][7][8] |
| InChIKey | JOMNTHCQHJPVAZ-UHFFFAOYSA-N[5][7][8][10] |
Physicochemical Properties
2-Methylpiperazine is typically a white to yellow crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air.[1][4][5][11] It possesses a characteristic amine-like odor.[1][4][12] Its stability is generally good under normal storage conditions in closed containers, though it is sensitive to air and moisture.[5][13]
Table 2: General Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 100.16 g/mol | [4][7][14] |
| Appearance | White to yellow crystalline powder, crystals, and/or chunks | [1][5][9][11] |
| Melting Point | 61-63 °C | [4][9][11][12] |
| Boiling Point | 153-155 °C | [4][9][11][12] |
| Density | 0.817 - 0.845 g/cm³ | [9][12] |
| Flash Point | 45.1 °C to 65 °C (149 °F) | [4][6][9][12] |
| Vapor Pressure | 0.008 mmHg at 25 °C | [9][12] |
| Refractive Index | ~1.4378 - 1.459 |[9][12] |
Table 3: Solubility and Partitioning
| Property | Value | Source(s) |
|---|---|---|
| Water Solubility | 78 g/100 mL (at 25 °C); 435 g/L | [4][5][10][12] |
| Other Solvents | Soluble in acetone and ethanol | [5][12] |
| logP | -0.4 | [7][14] |
| pKa₁ | 5.35 - 5.62 | [5][9][12][15] |
| pKa₂ | 9.60 - 9.73 | [5][9][12][15] |
| pH | 11-12 (50 g/L in H₂O) |[5][11][12] |
Caption: Protonation states of 2-Methylpiperazine at different pH ranges.
Experimental Protocols
Synthesis
Method 1: Debenzylation of 1-Benzyl-3-methylpiperazine A common route involves the catalytic hydrogenation of a benzyl-protected precursor.[16]
-
Reaction: A flask is loaded with 1-benzyl-3-methylpiperazine, water, and a 5% Palladium on carbon (Pd/C) catalyst.
-
Conditions: The mixture is stirred at approximately 40°C for several hours under a hydrogen atmosphere.
-
Monitoring: The reaction progress is monitored by Gas Chromatography (GC) to confirm the disappearance of the starting material.
-
Work-up: Upon completion, the catalyst is filtered off, and the 2-methylpiperazine product is isolated from the aqueous solution. The yield is typically quantitative.[16]
Caption: Workflow for synthesis via catalytic hydrogenation.
Method 2: Optical Resolution of Racemic 2-Methylpiperazine To obtain specific enantiomers, chemical resolution is employed.
-
Resolving Agent: D-(-)-tartaric acid is added to a solution of racemic (±)-2-methylpiperazine.
-
Crystallization: The mixture is heated to dissolve the components, then cooled, often with the addition of a solvent like ethanol, to induce crystallization of one diastereomeric salt (e.g., (S)-(+)-2-methylpiperazine-D-tartrate).
-
Separation: The crystallized salt is separated by filtration.
-
Liberation: The free base is liberated from the salt by treatment with a strong base, followed by extraction or distillation to yield the enantiomerically enriched 2-methylpiperazine.[17] The other enantiomer can be recovered from the mother liquor.[17]
Purification
2-Methylpiperazine is hygroscopic and can be purified by standard laboratory techniques.[5][9][11]
-
Distillation: Fractional distillation is an effective method for removing non-volatile impurities and residual solvents. The boiling point is approximately 155°C at atmospheric pressure.[9][11]
-
Zone Melting: For achieving very high purity, zone melting can be employed.[9][11] This technique involves passing a narrow molten zone along a solid charge of the material, causing impurities to segregate at one end.
Analytical Characterization
Multiple analytical methods are used to confirm the identity, purity, and structure of 2-Methylpiperazine.
-
Gas Chromatography (GC): Used to determine purity and quantify related substances. A typical method might use a (50%-Phenyl)-methylpolysiloxane capillary column with a Flame Ionization Detector (FID).[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. Spectra in CDCl₃ show characteristic shifts for the methyl group protons (~1.0 ppm), the N-H protons, and the various methylene (CH₂) and methine (CH) protons on the piperazine ring.[19]
-
¹³C NMR: Shows distinct signals for the five carbon atoms in the molecule, confirming the carbon skeleton.[20]
-
-
Infrared (IR) Spectroscopy: IR spectra display characteristic absorption bands for N-H stretching, C-H stretching, and N-H bending vibrations, confirming the presence of the amine functional groups.[7]
-
Mass Spectrometry (MS): Often coupled with GC (GC-MS), this technique provides the molecular weight (m/z of the molecular ion) and a characteristic fragmentation pattern that serves as a fingerprint for identification.[7]
Reactivity, Stability, and Handling
Reactivity: 2-Methylpiperazine exhibits the typical reactivity of a secondary amine.[2] The two nitrogen atoms are nucleophilic and basic, allowing them to participate in a wide range of reactions, such as N-alkylation, N-acylation, and condensation reactions. It is a key intermediate in the synthesis of pharmaceuticals like the antibiotic Lomefloxacin.[1][4][21]
Stability and Storage: The compound is stable under normal conditions but is hygroscopic and air-sensitive.[5][10][12][13][22] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., argon).[5][10][23] It is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[13][22][24]
Safety and Handling: 2-Methylpiperazine is classified as a flammable solid and causes skin and serious eye irritation.[5][7][14][23] It may also cause respiratory irritation.[14][23]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[22][23] In case of dust formation, use a suitable respirator.[6]
-
Handling: Keep away from heat, sparks, open flames, and other ignition sources.[5][22][23] Use non-sparking tools and ensure adequate ventilation.[23] Avoid breathing dust and prevent contact with skin and eyes.[23]
-
First Aid:
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Methylpiperazine - Career Henan Chemical Co. [coreychem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [guidechem.com]
- 6. (R)-(-)-2-Methylpiperazine 97 75336-86-6 [sigmaaldrich.com]
- 7. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Piperazine, 2-methyl- [webbook.nist.gov]
- 9. Factory supply 2-Methylpiperazine(2-MP) 109-07-9 with low price [hzoceanchemical.com]
- 10. 2-Methylpiperazine CAS#: 109-07-9 [m.chemicalbook.com]
- 11. 2-Methylpiperazine | 109-07-9 [chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. 2-Methylpiperazine(109-07-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. 2-Methylpiperazine, (S)- | C5H12N2 | CID 2734219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. uregina.ca [uregina.ca]
- 16. 2-Methylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 17. CN1456553A - Process for simultaneously producing S-(+)-2-methylpiperazine and R-(-)-2-methylpiperazine by stepwise salification - Google Patents [patents.google.com]
- 18. hakon-art.com [hakon-art.com]
- 19. 2-Methylpiperazine(109-07-9) 1H NMR [m.chemicalbook.com]
- 20. dev.spectrabase.com [dev.spectrabase.com]
- 21. echemi.com [echemi.com]
- 22. fishersci.com [fishersci.com]
- 23. echemi.com [echemi.com]
- 24. datasheets.scbt.com [datasheets.scbt.com]
